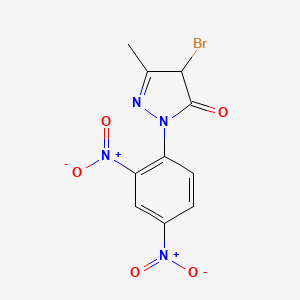
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl-
描述
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- is a complex organic compound that belongs to the class of pyrazolones This compound is characterized by the presence of a pyrazolone ring substituted with a bromine atom, a dinitrophenyl group, and a methyl group
属性
CAS 编号 |
89862-32-8 |
|---|---|
分子式 |
C10H7BrN4O5 |
分子量 |
343.09 g/mol |
IUPAC 名称 |
4-bromo-2-(2,4-dinitrophenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H7BrN4O5/c1-5-9(11)10(16)13(12-5)7-3-2-6(14(17)18)4-8(7)15(19)20/h2-4,9H,1H3 |
InChI 键 |
KDPYCIHRULRLTC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=O)C1Br)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
CC1=NN(C(=O)C1Br)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- typically involves multi-step organic reactions. One common method includes the bromination of 5-methyl-3H-pyrazol-3-one followed by the nitration of the resulting compound to introduce the dinitrophenyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. Safety measures are crucial due to the use of hazardous reagents and the potential for exothermic reactions.
化学反应分析
Types of Reactions
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro groups to amino groups, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products of these reactions vary but often include derivatives with modified functional groups that can be further utilized in various applications.
科学研究应用
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.
相似化合物的比较
Similar Compounds
- 4-Bromo-2-(2,4-dinitrophenyl)-5-methyl-3H-pyrazol-3-one
- 2-(2,4-Dinitrophenyl)-5-methyl-3H-pyrazol-3-one
- 4-Bromo-5-methyl-3H-pyrazol-3-one
Uniqueness
3H-Pyrazol-3-one, 4-bromo-2-(2,4-dinitrophenyl)-2,4-dihydro-5-methyl- is unique due to the combination of its substituents, which confer specific chemical and physical properties. The presence of both bromine and dinitrophenyl groups makes it particularly versatile for various chemical reactions and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


